molecular formula C8H5BrCl2F2O B1411289 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide CAS No. 1803790-17-1

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Cat. No.: B1411289
CAS No.: 1803790-17-1
M. Wt: 305.93 g/mol
InChI Key: LEKDYISMPGJIFO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (C₈H₅BrCl₂F₂O) is a halogenated aromatic compound characterized by a benzyl bromide core substituted with two chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability compared to methoxy analogs, while the chlorine atoms increase lipophilicity and influence reactivity in nucleophilic substitutions .

Properties

IUPAC Name

5-(bromomethyl)-1,3-dichloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKDYISMPGJIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aromatic Precursors

The most common approach involves selective bromination of a precursor bearing the 3,5-dichloro-4-(difluoromethoxy)phenyl moiety. The process typically proceeds via electrophilic aromatic substitution, where a brominating reagent introduces bromine at the benzyl position.

Key Steps:

  • Starting Material: A phenyl derivative substituted with chlorine and difluoromethoxy groups, such as 3,5-dichloro-4-(difluoromethoxy)phenyl compounds.
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are employed.
  • Reaction Conditions: The bromination often occurs in the presence of radical initiators (e.g., AIBN) or under photolytic conditions, typically at ambient or slightly elevated temperatures to favor benzylic bromination over aromatic ring substitution.

Representative Reaction:

Ar-CH₃ + NBS (or Br₂) → Ar-CH₂Br

Bromination via Radical Chain Mechanism

Research indicates that radical chain reactions are effective for benzylic bromination, especially when selective substitution at the methyl group is desired. This method minimizes aromatic ring substitution and enhances yield.

Conditions:

  • Solvent: Carbon tetrachloride or other inert solvents.
  • Initiator: AIBN or benzoyl peroxide.
  • Temperature: 60-80°C for optimal radical generation.

Use of Alternative Brominating Reagents

In some protocols, other brominating reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid in the presence of oxidants have been explored to improve selectivity and reaction efficiency.

Purification and Characterization

Post-reaction, the crude product undergoes purification:

The final compound is characterized via NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Temperature Key Features Advantages Limitations
Radical Bromination NBS, AIBN Carbon tetrachloride 60-80°C Selective benzylic bromination High selectivity, good yields Toxic solvents, radical side reactions
Direct Bromination Br₂ Toluene or chlorinated solvents Room temp to reflux Electrophilic aromatic substitution Simplicity Less selective, aromatic ring bromination risk
PBr₃-mediated PBr₃ Dichloromethane 0-25°C Converts alcohols to bromides Efficient for alcohol precursors Requires prior alcohol formation

Research Findings and Optimization

Recent studies emphasize the importance of controlling reaction parameters to maximize yield and selectivity:

  • Temperature Control: Lower temperatures favor benzylic bromination over aromatic substitution.
  • Reagent Ratios: Excess NBS improves conversion efficiency.
  • Reaction Time: Shorter durations prevent over-bromination and side reactions.

In addition, continuous monitoring via thin-layer chromatography (TLC) or in situ NMR can optimize reaction progress.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Building Block: It serves as a crucial intermediate in the synthesis of complex organic molecules, enabling the development of various chemical compounds.
    • Reactivity: The bromine atom in the compound is highly reactive, allowing for nucleophilic substitution reactions with amines, thiols, or alkoxides. This leads to the formation of diverse products including azides and ethers.
  • Biological Studies:
    • Enzyme Inhibition: The compound is investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.
    • Receptor Ligands: It may act as a ligand in receptor studies, providing insights into molecular interactions within biological systems.
  • Medicinal Chemistry:
    • Pharmaceutical Intermediate: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is utilized in the synthesis of pharmaceutical compounds that exhibit therapeutic effects against various diseases.
    • Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties, showing effectiveness against bacterial and fungal strains. These findings suggest potential applications in developing new antibiotics or antifungal agents.

Case Study 1: Antimicrobial Screening

A study evaluated the antibacterial and antifungal activities of derivatives related to dichlorophenyl compounds. Results indicated strong bactericidal and fungicidal effects against common pathogens. The compound's mechanism likely involves interference with cellular processes critical for pathogen survival.

Case Study 2: Drug Development

Research is ongoing to explore the compound's potential as a lead structure for drug development:

  • Antibacterial Agents: Investigating its efficacy against resistant bacterial strains.
  • Antifungal Treatments: Formulating medications targeting systemic fungal infections.
  • Cancer Therapeutics: Exploring its role as a chemotherapeutic agent targeting specific cancer types.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3,5-Dichloro-4-(difluoromethoxy)benzyl bromide 3,5-Cl; 4-OCHF₂ C₈H₅BrCl₂F₂O 308.94 High lipophilicity; enhanced metabolic stability due to difluoromethoxy .
4-(Difluoromethoxy)benzyl bromide 4-OCHF₂ C₈H₇BrF₂O 237.04 Lacks chlorine substituents; lower molecular weight; boiling point 64–66°C (0.3 mmHg) .
3,5-Difluorobenzyl bromide 3,5-F C₇H₅BrF₂ 207.02 Fluorine substituents reduce steric hindrance; used in fluorinated drug intermediates .
3,5-Dimethoxybenzyl bromide 3,5-OCH₃ C₉H₁₁BrO₂ 231.09 Methoxy groups increase electron density; used in stilbene synthesis .
2,3-Dichlorobenzyl bromide 2,3-Cl C₇H₅BrCl₂ 240.93 Ortho-substitution increases steric hindrance; lower reactivity in SN₂ reactions .

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) but less so than chlorine .
  • Steric Effects : 3,5-Dichloro substitution creates significant steric bulk, reducing reaction rates in crowded environments compared to 3,5-difluoro analogs .
Physical and Chemical Properties
Property This compound 4-(Difluoromethoxy)benzyl bromide 3,5-Difluorobenzyl bromide
Boiling Point Not reported 64–66°C (0.3 mmHg) Not reported
Solubility Likely low in water Slightly soluble in water Insoluble in water
Refractive Index Not reported 1.52 Not reported

Notes:

  • The target compound’s higher molecular weight and chlorine substituents likely reduce volatility compared to 4-(difluoromethoxy)benzyl bromide .
  • Fluorine and chlorine substituents increase density and melting points relative to methoxy analogs .

Biological Activity

Overview

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes two chlorine atoms and a difluoromethoxy group, which contribute to its unique reactivity and biological effects. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.

  • Chemical Formula : C9H8Cl2F2
  • Molecular Weight : 236.08 g/mol
  • CAS Number : 1806353-12-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

Case Study: Antimicrobial Screening
A study evaluated the antibacterial and antifungal activities of several derivatives related to dichlorophenyl compounds. The results indicated strong bactericidal and fungicidal effects against common pathogens, highlighting the compound's potential as an antimicrobial agent .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and influence metabolic processes. The exact pathways remain under investigation, but its structural features likely enhance its reactivity and biological effects .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
2,5-Dichloro-4-methoxybenzylamineMethoxy group instead of difluoromethoxyModerate antimicrobial activity
2,5-Dichloro-4-fluorobenzylamineFluorine atom replacing difluoromethoxyLower antimicrobial efficacy
2,5-Dichloro-4-(trifluoromethoxy)benzylamineTrifluoromethoxy groupEnhanced reactivity but less stable

The difluoromethoxy group in this compound enhances its stability and biological activity compared to other similar compounds .

Research Findings

Recent studies have focused on the development of this compound for use in pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of drug development for infectious diseases.

Phospholipidosis Assay

Another study investigated the compound's effect on lysosomal phospholipase A2 activity, which is crucial in drug-induced phospholipidosis. Findings suggested that certain concentrations of the compound could inhibit this enzyme, indicating potential therapeutic implications in drug development .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide for synthetic applications?

  • Answer: The compound has a molecular formula of C₈H₇BrF₂O and a molecular weight of 237.05 g/mol . Its structure includes electron-withdrawing groups (chloro and difluoromethoxy substituents), which enhance the reactivity of the benzyl bromide moiety in nucleophilic substitutions. Key properties include solubility in polar aprotic solvents (e.g., DMF), stability under inert conditions, and sensitivity to moisture due to the bromide leaving group. Storage at 2–8°C in airtight containers is recommended to prevent decomposition .

Q. What synthetic methodologies are reported for preparing this compound?

  • Answer: A common approach involves halogenation of a precursor (e.g., 3,5-dichloro-4-(difluoromethoxy)toluene) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light. Alternatively, substitution reactions on benzyl alcohols with HBr or PBr₃ may be employed. Optimization includes controlling reaction temperature (e.g., 80°C in DMF) and using bases like potassium carbonate to neutralize HBr byproducts .

Q. What safety protocols are essential for handling this compound?

  • Answer: Classified as Skin Corr. 1B and STOT SE 3 (respiratory system target), it requires PPE such as nitrile gloves, goggles, and fume hood use. Storage under Class 8A (combustible corrosive) in flame-resistant cabinets is critical. Flash point data (79°C closed cup) indicate flammability risks .

Q. How is the compound characterized to confirm its structure and purity?

  • Answer: 1H/13C NMR resolves aromatic protons and substituent effects (e.g., difluoromethoxy splitting patterns). LC-MS or HRMS validates molecular weight, while FTIR confirms functional groups (C-Br stretch at ~550 cm⁻¹). Purity is assessed via HPLC with UV detection, referencing retention times against standards .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating high-purity this compound from di-substituted byproducts?

  • Answer: Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates mono- and di-brominated impurities. Recrystallization in ethanol/water mixtures improves crystalline purity. Advanced techniques like preparative HPLC with C18 columns resolve closely eluting impurities, guided by MS fragmentation patterns .

Q. What strategies enhance the efficiency of nucleophilic substitutions involving this benzyl bromide?

  • Answer: The electron-withdrawing groups activate the bromide for SN2 reactions. Using polar aprotic solvents (DMF, DMSO) stabilizes transition states, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate biphasic reactions. Kinetic studies show higher yields at 80–100°C with excess nucleophiles (e.g., phthalimide) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

  • Answer: Variable-temperature NMR clarifies dynamic effects (e.g., hindered rotation of substituents). 2D NMR (COSY, HSQC) assigns coupling networks, while X-ray crystallography provides definitive stereochemical data. Computational modeling (DFT) predicts spectra for comparison .

Q. What advanced applications exist for this compound in multi-step syntheses?

  • Answer: It serves as a key intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals . For example, coupling with thiazole sulfonamides via Buchwald-Hartwig amination yields bioactive molecules. Its bromide group also facilitates cross-coupling reactions (Suzuki, Heck) to build complex aryl frameworks .

Methodological Tables

Parameter Typical Conditions Reference
Synthetic Yield 65–85% (halogenation) / 70–90% (SN2)
Optimal Solvent DMF, THF, or dichloromethane
Reaction Temperature 80–100°C (SN2) / 0–25°C (light-mediated)
Purity Assessment HPLC (C18, acetonitrile/water, 254 nm)

Key Safety Data

  • WGK Classification : 3 (highly water-hazardous)
  • Flash Point : 79°C (closed cup)
  • Storage : Inert atmosphere, desiccated, 2–8°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-(difluoromethoxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

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